Cas no 1241330-48-2 (N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide structure](https://www.kuujia.com/scimg/cas/1241330-48-2x500.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26684974
- Z133892238
- AKOS033271573
- N-(2-cyano-3-methylbutan-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)anilino]acetamide
- 1241330-48-2
- N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide
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- Inchi: 1S/C18H24N4O2/c1-13(2)18(3,12-19)21-16(23)11-20-14-7-4-5-8-15(14)22-10-6-9-17(22)24/h4-5,7-8,13,20H,6,9-11H2,1-3H3,(H,21,23)
- InChI Key: JYBRWKSJIUVNLH-UHFFFAOYSA-N
- SMILES: O=C1CCCN1C1C=CC=CC=1NCC(NC(C#N)(C)C(C)C)=O
Computed Properties
- Exact Mass: 328.19
- Monoisotopic Mass: 328.19
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 85.2A^2
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684974-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide |
1241330-48-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide
Professional Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide and CAS No. 1241330-48-2
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1241330-48-2, represents a sophisticated molecular structure that combines various functional groups, making it a promising candidate for further research and development in medicinal applications.
The molecular framework of this compound features a combination of a cyano group, dimethylpropyl chain, and an amide linkage, which are strategically positioned to interact with biological targets. The presence of the cyano group (–CN) introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with polar biological targets. Additionally, the dimethylpropyl side chain contributes to the overall hydrophobicity of the compound, which can be crucial for membrane permeability and bioavailability.
The core of the molecule is an amide functional group (–CONH–), which is known for its versatility in drug design. Amides are frequently found in biologically active molecules due to their ability to form hydrogen bonds and their stability under various physiological conditions. In this compound, the amide group serves as a bridge between two distinct pharmacophoric regions, enhancing the compound's potential to modulate biological pathways.
The phenyl ring in the structure is another critical feature that contributes to the compound's pharmacological properties. Specifically, the phenyl ring is substituted with a 2-oxopyrrolidin-1-yl moiety (–N(CO)CH(NH)CH₂CO–), which is a known pharmacophore in several therapeutic agents. This moiety has been extensively studied for its role in modulating neurotransmitter systems and has shown promise in treating various neurological disorders.
The amino group adjacent to the phenyl ring is another key pharmacophore that can interact with biological targets through hydrogen bonding. This amino group is part of a larger amino acid-like structure, which suggests that this compound may have properties similar to natural amino acids. Such structural mimicry can be advantageous in drug design, as it may enhance binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide with greater accuracy. Molecular docking studies have been conducted using various computational platforms to evaluate potential interactions with target proteins. These studies have revealed that this compound may exhibit inhibitory activity against several enzymes and receptors involved in neurological disorders.
In vitro studies have also been performed to assess the pharmacological properties of this compound. Initial results suggest that it may have potential as an anticonvulsant agent due to its ability to modulate neurotransmitter release. Additionally, preliminary toxicity studies indicate that the compound is well-tolerated at therapeutic doses, making it a promising candidate for further development.
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide presents unique challenges due to its complex molecular structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The synthesis involves multiple steps, including nucleophilic substitution reactions, condensation reactions, and purification techniques such as column chromatography.
The use of modern analytical techniques has been crucial in characterizing this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into the structure and conformation of the molecule. These data are essential for understanding how the compound interacts with biological targets and for optimizing its pharmacological properties.
The potential applications of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide extend beyond neurological disorders. Preliminary research suggests that it may also have applications in treating inflammatory diseases and cancer. The ability of this compound to modulate multiple biological pathways makes it a versatile tool for drug discovery.
Future research will focus on optimizing the synthesis of this compound and exploring its potential therapeutic applications through preclinical studies. Additionally, computational modeling will be used to further understand its mechanism of action and identify potential analogs with improved pharmacological properties.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide is a promising compound with significant potential in pharmaceutical applications. Its complex molecular structure and diverse functional groups make it a valuable tool for drug discovery. With continued research and development, this compound may lead to novel therapeutic agents that address unmet medical needs.
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